N-(4-iodophenyl)cyclopentanecarboxamide

Description

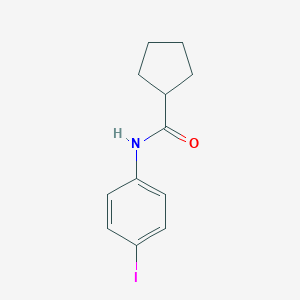

N-(4-Iodophenyl)cyclopentanecarboxamide is a carboxamide derivative featuring a cyclopentane ring conjugated to a 4-iodophenyl group via an amide bond. This structural motif combines the steric and electronic effects of the iodinated aromatic ring with the conformational flexibility of the cyclopentane moiety. For instance, cyclopentane-carboxamide derivatives are explored as opioid analogs (e.g., cyclopentyl fentanyl) and enzyme inhibitors, though the iodophenyl variant remains less characterized .

Properties

Molecular Formula |

C12H14INO |

|---|---|

Molecular Weight |

315.15 g/mol |

IUPAC Name |

N-(4-iodophenyl)cyclopentanecarboxamide |

InChI |

InChI=1S/C12H14INO/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9/h5-9H,1-4H2,(H,14,15) |

InChI Key |

RMYHQQXUKYSDQP-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)I |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclic Ring Modifications: Cyclopentane vs. Cyclopropane

The size of the carbocyclic ring significantly impacts physicochemical properties. N-(4-Iodophenyl)cyclopropanecarboxamide (C10H10INO) shares the same 4-iodophenylamide group but replaces the cyclopentane with a strained cyclopropane ring. However, cyclopentane’s greater stability and chair-like conformations improve synthetic feasibility and thermal stability .

| Property | N-(4-Iodophenyl)cyclopentanecarboxamide | N-(4-Iodophenyl)cyclopropanecarboxamide |

|---|---|---|

| Cyclic Ring Size | 5-membered | 3-membered |

| Molecular Formula | C12H14INO (hypothesized) | C10H10INO |

| Stability | High (low ring strain) | Moderate (high ring strain) |

| Synthetic Yield | Not reported | Not reported |

Halogen Substituent Effects: Iodo vs. Bromo

Halogen substitution at the para position influences electronic and steric properties. 1-(4-Bromophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide () replaces iodine with bromine, reducing polarizability but retaining electron-withdrawing effects. In maleimide derivatives (), halogen size (F, Cl, Br, I) showed minimal impact on enzyme inhibition (IC50 ~4–7 μM), suggesting steric factors may dominate over electronic effects in carboxamides.

Functional Group Variations

- Sulfamoyl Derivatives : N-[(4-Sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide () introduces a sulfonamide group, increasing acidity and bioavailability.

- Hydrazine-Carbonothioyl Hybrids: Derivatives like N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide () exhibit varied melting points (148–201°C), correlating with substituent symmetry and intermolecular forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.